![molecular formula C14H24N2O2 B7513637 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one, also known as AZD0328, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidines and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one inhibits the activity of several enzymes and proteins such as poly(ADP-ribose) polymerases (PARPs) and tankyrase. PARPs are involved in DNA repair and cell death pathways, while tankyrase is involved in the regulation of Wnt signaling pathway. By inhibiting the activity of these enzymes, 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one can induce cell death in cancer cells, reduce inflammation, and modulate the immune response.
Biochemical and Physiological Effects:
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been found to have several biochemical and physiological effects. It can induce cell death in cancer cells, reduce inflammation, and modulate the immune response. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been found to have a wide range of biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been found to have low solubility and poor bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one in vivo to determine its effectiveness and safety. Additionally, further studies are needed to explore the potential therapeutic applications of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one in various diseases such as cancer, inflammation, and autoimmune disorders. Finally, the development of more potent and selective inhibitors of PARPs and tankyrase may lead to the discovery of new drugs with improved efficacy and safety.
Méthodes De Synthèse
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one is synthesized by reacting 4-methylpiperidine with 2-bromoethyl-2-azepanone in the presence of a base. The resulting compound is then treated with oxalyl chloride and then with potassium phthalimide to obtain the final product. The synthesis of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of several enzymes and proteins that play a crucial role in the development and progression of these diseases. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-12-6-9-15(10-7-12)14(18)11-16-8-4-2-3-5-13(16)17/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPXJQPFRZSDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

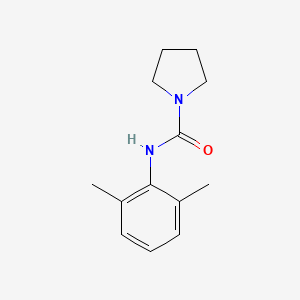
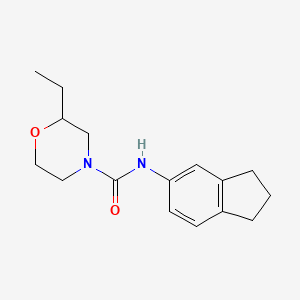



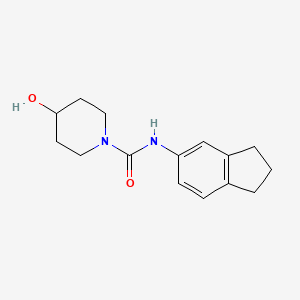
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)
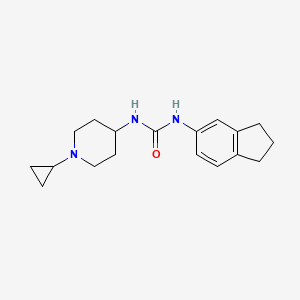
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)
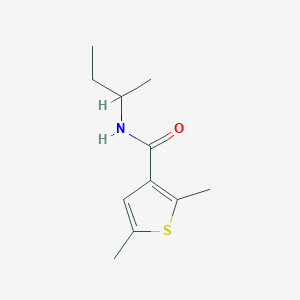
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)